3-Amino-2,2-dimethylpropanoic acid hydrochloride
Description
Historical Context and Discovery
3-Amino-2,2-dimethylpropanoic acid hydrochloride emerged as a compound of interest in the mid-20th century during investigations into β-amino acid derivatives. Early synthetic routes, such as the reaction of 1-nitroisobutylene with potassium cyanide followed by acidic reduction, were documented in the 1940s. Industrial-scale synthesis methods were later optimized, including esterification of hydroxypivalic acid followed by ammonolysis, as described in patent CN102477002B. The hydrochloride salt gained prominence due to its enhanced solubility and stability compared to the free base, facilitating its use in peptide synthesis and asymmetric catalysis.
Nomenclature Systems and Standard Identifiers
The compound adheres to multiple nomenclature systems:
Molecular Structure and Stereochemistry
The molecule features a β-amino acid backbone with a quaternary carbon at position 2, bearing two methyl groups. The amino group (-NH₂) resides at the β-position (C3), and the hydrochloride salt introduces a protonated ammonium group (-NH₃⁺) with a chloride counterion. X-ray diffraction studies confirm the absence of chiral centers due to symmetry at C2, rendering the compound achiral.
Structural Comparison of Free Base vs Hydrochloride Salt
The hydrochloride salt exhibits distinct physicochemical properties:
Table 2: Structural and Physical Comparisons
The protonation of the amino group in the salt form alters intermolecular interactions, favoring hydrogen bonding with chloride ions.
Crystallographic Analysis and Solid-State Properties
Single-crystal X-ray studies reveal an orthorhombic crystal system (space group Pbca) for the hydrochloride salt, with lattice parameters:
Hydrogen bonding dominates the solid-state architecture:
Properties
IUPAC Name |
3-amino-2,2-dimethylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-5(2,3-6)4(7)8;/h3,6H2,1-2H3,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVSXUAJMARYHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696007 | |
| Record name | 3-Amino-2,2-dimethylpropanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2843-19-8 | |
| Record name | 3-Amino-2,2-dimethylpropanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-2,2-dimethylpropanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Detailed Stepwise Preparation Method
Step One: Esterification
- Starting Material: Hydroxypivalic acid (also known as 3-hydroxy-2,2-dimethylpropanoic acid).
- Reagents: Alcohols such as methanol, ethanol, or isopropanol; acid catalysts like sulfuric acid or p-toluenesulfonic acid.
- Conditions: Reflux under acidic catalysis for 6–18 hours depending on the alcohol used.
- Procedure: Hydroxypivalic acid is refluxed with the chosen alcohol and a catalytic amount of acid. After completion (monitored by GC), the reaction mixture is neutralized, extracted, dried, and the ester purified by distillation under reduced pressure.
| Alcohol Used | Reaction Time (h) | Yield (%) | Purity (GC %) |
|---|---|---|---|
| Methanol | 6 | 73–74 | 99.2–99.8 |
| Ethanol | 8 | 75 | 99.6 |
| Isopropanol | 18 | 70 | 99.1 |
Step Two: Protection of Hydroxyl Group
- Objective: Convert the hydroxyl group on the ester to a better leaving group to facilitate subsequent substitution.
- Reagents: Acyl chlorides such as acetyl chloride, benzoyl chloride, or sulfonyl chlorides like tosyl chloride, mesyl chloride, or trifluoromethanesulfonyl chloride.
- Solvents: Methylene dichloride, 1,2-dichloroethane, or pyridine.
- Base: Pyridine, sodium carbonate, or sodium hydroxide to neutralize the acid formed.
- Conditions: Low temperature (below 0 °C) addition of acyl chloride to the ester solution, followed by stirring at ambient temperature for several hours.
- Outcome: Formation of protected esters such as 3-tolysulfonyl or 3-mesyloxy derivatives.
| Protecting Group | Reagent Used | Yield (%) | Notes |
|---|---|---|---|
| Tosylate | Tosyl chloride | 78 | Reaction at <0 °C, 18 h stirring |
| Acetate | Acetyl chloride | 85 | Reaction at <0 °C, 0.5–2 h |
| Mesylate | Methylsulfonyl chloride | 82 | Reaction at <0 °C, 10 h stirring |
Step Three: Ammonolysis (Ammonia Substitution)
- Reagents: Concentrated aqueous ammonia (28% ammonium hydroxide) or ammonia gas.
- Conditions: Reflux for 5–8 hours.
- Procedure: The protected ester is refluxed with aqueous ammonia, leading to nucleophilic substitution of the sulfonate or acyl group by the amino group.
- Workup: After cooling, the mixture is concentrated, often with toluene to remove water, yielding 3-amino-2,2-dimethylpropanoic acid derivatives.
- Yields: Typically range from 55% to 85% depending on the protecting group and ester used.
| Protected Ester Type | Reflux Time (h) | Yield (%) |
|---|---|---|
| 3-Tolysulfonyl methyl ester | 6 | 80 |
| 3-Acetoxy isopropyl ester | 8 | 58.6 |
| 3-Mesyloxy ethyl ester | 5 | 84.6 |
Summary Table of Preparation Conditions and Yields
| Step | Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Esterification | Hydroxypivalic acid + Alcohol + Acid catalyst | 70–75 | Methanol, ethanol, isopropanol |
| Protection | Acyl/sulfonyl chlorides + Base + Low temp | 78–85 | Tosylate, mesylate, acetate |
| Ammonolysis | Aqueous ammonia, reflux 5–8 h | 55–85 | Depends on ester and protecting group |
Research Findings and Advantages
- The synthetic route is advantageous due to the use of market-available hydroxypivalic acid as the starting material.
- The three-step process (esterification, protection, ammonolysis) is simple, cost-effective, and amenable to industrial scale-up.
- The choice of ester and protecting group influences the yield and purity of the final product.
- The method allows for high purity products (above 99% by GC) suitable for further applications.
- The process avoids harsh conditions and uses common reagents and solvents, enhancing safety and environmental compatibility.
Additional Notes on Hydrochloride Formation
While the detailed patent literature focuses on the preparation of the free amino acid or its amide derivatives, the hydrochloride salt of 3-amino-2,2-dimethylpropanoic acid is typically prepared by:
- Dissolving the free amine in anhydrous solvents (e.g., ethanol or ethyl acetate).
- Treating with hydrochloric acid gas or a solution of HCl in an appropriate solvent.
- Isolating the hydrochloride salt by crystallization or precipitation.
This salt formation step is standard in amino acid chemistry to improve stability and solubility for pharmaceutical or biochemical use.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,2-dimethylpropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
3-Amino-2,2-dimethylpropanoic acid hydrochloride serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing complex molecules. It is often used as a reagent in the preparation of derivatives and analogs of amino acids and peptides .
Reagent for Chemical Reactions
The compound is employed in reactions such as amination and esterification. For instance, it can be used to synthesize esters and amides that are important in the development of pharmaceuticals and agrochemicals .
Biological Research
Amino Acid Metabolism Studies
In biological research, this compound is utilized to study amino acid metabolism and protein synthesis. Its incorporation into biological systems helps researchers understand metabolic pathways and the role of specific amino acids in cellular function .
Anticancer Research
Recent studies have highlighted its potential as an anticancer agent. For example, derivatives of this compound have shown promising activity against various cancer cell lines, including HeLa cells, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin . This suggests that modifications of the compound could lead to the development of new anticancer drugs.
Medical Applications
Therapeutic Potential
Research indicates that this compound may possess therapeutic properties that could be harnessed for drug development. Its ability to interact with specific molecular targets makes it a candidate for further investigation in pharmacology .
Precursor in Pharmaceutical Synthesis
The compound is also investigated as a precursor in synthesizing various pharmaceutical agents. Its reactivity allows for the formation of more complex molecules that can be tailored for specific therapeutic effects .
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is used to produce specialty chemicals. Its role as an intermediate in the synthesis of various products highlights its importance in chemical manufacturing processes .
Chemical Manufacturing Processes
The production methods often involve large-scale reactions optimized for yield and purity. Techniques such as esterification and amination are common, allowing for efficient industrial application .
Data Table: Comparison of Applications
| Application Area | Specific Use | Example Outcomes |
|---|---|---|
| Chemical Synthesis | Building block for organic synthesis | Synthesis of amino acid derivatives |
| Biological Research | Study of amino acid metabolism | Insights into metabolic pathways |
| Medical Applications | Potential therapeutic agent | Anticancer activity demonstrated |
| Industrial Applications | Production of specialty chemicals | Intermediate for chemical manufacturing processes |
Case Studies
Case Study 1: Anticancer Activity
A study focused on synthesizing derivatives based on this compound demonstrated significant antiproliferative activity against colon cancer cells. The synthesized compounds exhibited IC50 values ranging from 0.69 mM to 11 mM, indicating their potential as effective anticancer agents compared to established drugs .
Case Study 2: Amino Acid Metabolism
Research examining the role of this compound in amino acid metabolism has shown its effectiveness in modulating metabolic pathways related to protein synthesis. This research provides insights into its biological significance and potential applications in metabolic disorders .
Mechanism of Action
The mechanism of action of 3-Amino-2,2-dimethylpropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can participate in enzymatic reactions, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
3-(Dimethylamino)-2,2-dimethylpropanoic Acid Hydrochloride
- Molecular Formula: C₇H₁₅NO₂·HCl (CID: 285609)
- Key Differences: The primary amine in the target compound is replaced with a dimethylamino group (-N(CH₃)₂), increasing steric bulk and lipophilicity.
- Applications : Likely used in medicinal chemistry for its tertiary amine, which may enhance membrane permeability compared to the primary amine in the target compound.
3-Amino-2-(methylamino)propanoic Acid Dihydrochloride
- Molecular Formula : C₄H₁₀N₂O₂·2HCl (MW: 191.06)
- Key Differences: Contains a methylamino group (-NHCH₃) at C2 and an additional HCl moiety, making it a dihydrochloride salt. Smaller molecular framework (C4 vs. C5) with reduced steric hindrance .
- Applications : The dihydrochloride form may improve solubility in polar solvents, advantageous in peptide synthesis.
3-Amino-2-methylpropanoic Acid Hydrochloride
- Molecular Formula: C₄H₁₀ClNO₂ (MW: 139.58)
- Key Differences :
- Applications : Simpler structure may favor faster reaction kinetics in nucleophilic substitutions.
3-(Ethylamino)-2-methylpropanoic Acid Hydrochloride
- Molecular Formula: C₆H₁₄ClNO₂ (MW: 175.64)
- Key Differences: Substitutes the primary amine with an ethylamino group (-NHCH₂CH₃), enhancing hydrophobicity. Discrepancy in reported molecular formula (C₁₄H₁₃ClN₂O₂ in likely erroneous) .
- Applications: Potential use in prodrug design due to improved lipid solubility.
Data Table: Structural and Physicochemical Comparison
Research Findings and Functional Insights
- Synthetic Utility: The target compound’s branched structure facilitates regioselective urea formation in antischistosomal drug synthesis, whereas analogs like 3-(dimethylamino)-2,2-dimethylpropanoic acid HCl may hinder such reactions due to steric effects .
- Solubility: Dihydrochloride salts (e.g., 3-Amino-2-(methylamino)propanoic acid diHCl) exhibit enhanced aqueous solubility, critical for biochemical assays .
- Lipophilicity: Ethylamino and dimethylamino derivatives show increased LogP values, making them candidates for blood-brain barrier penetration studies .
Biological Activity
3-Amino-2,2-dimethylpropanoic acid hydrochloride (often referred to as ADMPA) is an amino acid derivative that has garnered attention in various fields of biological research due to its potential biological activities. This article explores the biological activity of ADMPA, focusing on its mechanisms, applications, and research findings.
Chemical Structure and Properties
- Chemical Formula : C5H12ClNO2
- Molecular Weight : 151.61 g/mol
- CAS Number : 2843-19-8
ADMPA is characterized by its unique structure, which includes a branched aliphatic chain and an amino group, contributing to its reactivity and interaction with biological systems.
ADMPA's biological activity is primarily attributed to its interaction with various molecular targets. It may modulate the activity of enzymes or receptors involved in critical signaling pathways. The specific mechanisms often depend on the context of its application, including:
- Antimicrobial Activity : Research indicates that ADMPA exhibits inhibitory effects against certain bacterial strains, suggesting potential use as an antimicrobial agent.
- Anticancer Properties : Studies have shown that ADMPA can induce apoptosis in cancer cells, particularly through pathways involving heat shock proteins (HSP90 and TRAP1). This selectivity towards cancerous cells highlights its potential in cancer therapy .
- Neurotransmitter Modulation : The compound has been investigated for its role in modifying neurotransmitter systems, which may contribute to therapeutic strategies for neurological disorders .
Antimicrobial and Anticancer Studies
Recent studies have evaluated the efficacy of ADMPA against various pathogens and cancer cell lines. For example:
- A study reported that derivatives of ADMPA demonstrated significant inhibitory activity against HCT116 colorectal cancer cells with IC50 values ranging from 0.69 μM to 11 μM. These results indicate a potent anticancer effect compared to standard treatments like doxorubicin (IC50 = 2.29 μM) .
- In antimicrobial assays, ADMPA showed promising results against specific bacterial strains, contributing to its potential as a therapeutic agent.
Case Studies
-
Case Study on Cancer Cell Lines :
- Objective : To assess the anticancer properties of ADMPA.
- Methodology : Treatment of HCT116 cells with varying concentrations of ADMPA derivatives.
- Results : Significant reduction in cell viability was observed, indicating effective anticancer properties through apoptotic mechanisms.
-
Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity of ADMPA.
- Methodology : Bacterial cultures treated with ADMPA were monitored for growth inhibition.
- Results : Notable inhibition was recorded against Gram-positive bacteria, suggesting potential clinical applications in infection control.
Pharmaceutical Development
ADMPA serves as a valuable building block in the synthesis of novel pharmaceuticals. Its ability to enhance drug delivery systems makes it a candidate for developing compounds that can effectively cross biological membranes .
Neuropharmacology
Research into the effects of ADMPA on neurotransmitter systems suggests its potential use in treating neurological disorders by modifying amino acid pathways . This opens avenues for further exploration into its therapeutic applications.
Q & A
Q. What are the recommended methods for synthesizing 3-amino-2,2-dimethylpropanoic acid hydrochloride, and how can purity be optimized?
Synthesis typically involves esterification or direct hydrochlorination of the free base. For example, reacting 3-amino-2,2-dimethylpropanoic acid with HCl under controlled conditions (e.g., in ethanol or aqueous medium) yields the hydrochloride salt. Purity optimization requires recrystallization from polar solvents (e.g., ethanol/water mixtures) and monitoring via HPLC or titration for chloride content .
Q. Which analytical techniques are most effective for characterizing this compound?
Key techniques include:
Q. How should this compound be stored to ensure stability?
Store in airtight containers at room temperature (<25°C), protected from moisture. Hydrochloride salts are hygroscopic; desiccants like silica gel are recommended. Avoid prolonged exposure to light or extreme pH conditions to prevent degradation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported solubility data for this compound?
Discrepancies in solubility (e.g., in water vs. organic solvents) may arise from impurities or crystallinity differences. Methodological solutions include:
Q. How do the dimethyl and amino groups influence its reactivity in peptide coupling reactions?
The steric hindrance from dimethyl groups reduces nucleophilicity of the α-amino group, requiring activating agents (e.g., HATU or DCC) for amide bond formation. The hydrochloride salt’s solubility in aqueous buffers enables use in solid-phase peptide synthesis (SPPS) under mild acidic conditions .
Q. What in vitro models are suitable for assessing its biological activity?
Use enzyme inhibition assays (e.g., serine proteases) or cell-based viability assays (e.g., MTT on HEK293 or HeLa cells). Pre-treatment with esterase inhibitors may prevent hydrolysis of ester derivatives in biological media .
Q. How can computational modeling predict its interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (PubChem CID) can simulate binding to enzymes like aminotransferases. MD simulations assess stability of ligand-protein complexes under physiological conditions .
Q. What experimental approaches identify degradation pathways under acidic/basic conditions?
- Forced degradation studies : Expose the compound to 0.1M HCl/NaOH at 40°C for 24 hours.
- LC-MS analysis : Detect degradation products (e.g., deamination to 2,2-dimethylpropanoic acid) and propose mechanisms (e.g., SN1 hydrolysis of the amine group) .
Q. How can toxicity be evaluated in early-stage research?
Use in vitro cytotoxicity assays (e.g., LD50 estimation via brine shrimp lethality tests) and Ames tests for mutagenicity. Heavy metal contamination (e.g., Pb, As) should be ruled out via ICP-MS .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
